ADU-S100

Description

Properties

IUPAC Name |

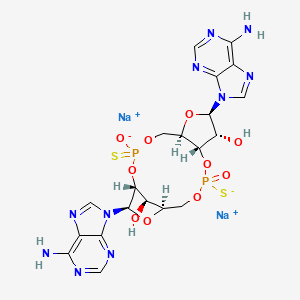

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWOOOCBNOMMTL-QYUKNOIISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N10Na2O10P2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638750-95-4 |

Source

|

| Record name | ADU-S100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADU-S100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The cGAS-STING Pathway in Immuno-Oncology

An In-Depth Technical Guide to the STING Pathway Activation Mechanism of ADU-S100 (MIW815)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as MIW815), a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. This document details its core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments relevant to its evaluation.

The innate immune system is the body's first line of defense against pathogens and cellular damage.[1] A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-STING signaling pathway, which functions as a primary sensor for cytosolic DNA. Under normal physiological conditions, the presence of DNA in the cytoplasm—a sign of infection or cell damage—is detected by cGAS.[2] Upon binding DNA, cGAS synthesizes the endogenous second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3]

This cGAMP molecule then binds directly to the STING protein, an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[2][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4][5] In these vesicles, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6][7] Dimerized and activated IRF3 then moves into the nucleus to drive the expression of potent pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β).[7]

The production of Type I IFNs is a crucial bridge between the innate and adaptive immune systems. It promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances the cytotoxic activity of NK cells and CD8+ T cells, and ultimately fosters a robust, targeted anti-tumor immune response.[8][9] Given its central role in initiating anti-tumor immunity, therapeutic activation of the STING pathway has become a high-priority strategy in cancer immunotherapy.[5]

This compound: A Potent, Synthetic STING Agonist

This compound (MIW815) is a synthetic cyclic dinucleotide developed to directly and potently activate the STING pathway.[6][10] As a CDN, it functions as an analogue of the natural STING ligand, cGAMP, thereby bypassing the need for cGAS activation.[7]

Key structural features distinguish this compound from natural CDNs:

-

Mixed Linkage: It possesses a 2'-5', 3'-5' mixed phosphodiester linkage, similar to that found in human cGAMP, which results in an enhanced binding affinity for the STING protein compared to bacterially derived CDNs.[2]

-

Bisphosphorothioate Modification: this compound incorporates two phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This modification confers significant resistance to degradation by phosphodiesterases, such as ENPP1, which are prevalent in tissues and circulation, thereby increasing its biological stability.[2]

Due to these properties, this compound is capable of activating all known human and murine STING alleles, leading to the induction of a durable, antigen-specific T-cell mediated immune response.[6] It is administered intratumorally to maximize its concentration within the tumor microenvironment, activating local immune cells and generating a systemic anti-tumor effect.[5][10]

Core Activation Mechanism and Downstream Effects

The mechanism of action of this compound is direct and potent. Upon intratumoral injection, this compound is taken up by host cells within the tumor microenvironment, particularly APCs. The activation cascade proceeds as follows:

-

Direct STING Binding: this compound binds directly to the ligand-binding domain of the STING protein on the ER.

-

STING Dimerization and Translocation: This binding induces STING dimerization and its subsequent trafficking from the ER to the Golgi complex.[3]

-

TBK1/IRF3 Axis Activation: In the Golgi, STING recruits and activates TBK1, which phosphorylates IRF3.[7]

-

Type I IFN Production: Activated IRF3 translocates to the nucleus, driving the transcription of Type I interferon genes (IFN-α/β) and other inflammatory cytokines and chemokines (e.g., TNFα, IL-6, CXCL10).[5][7][9]

-

Immune Cell Priming and Recruitment: The secreted cytokines activate APCs, leading to the priming and recruitment of CD8+ cytotoxic T cells that can recognize and eliminate tumor cells.[5] This localized activation is designed to generate a systemic response, enabling the immune system to target both the injected primary tumor and distant, non-injected metastases.[8]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation [mdpi.com]

- 3. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 10. Facebook [cancer.gov]

An In-Depth Technical Guide to ADU-S100: A STING Agonist for Immuno-Oncology Research

This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data for ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Molecular Structure and Physicochemical Properties

This compound is a synthetic cyclic dinucleotide designed to be a potent activator of the STING pathway.[1][2] Its chemical structure is 2'3'-c-di-AM(PS)2 (Rp,Rp), a bisphosphorothioate analog of cyclic di-AMP.[1][3] This modification enhances its stability and binding affinity to the STING protein.[4]

| Property | Value |

| Chemical Formula | C20H24N10O10P2S2[1] |

| Molecular Weight | 690.54 g/mol [1] |

| CAS Number | 1638241-89-0[1] |

| Synonyms | MIW815, ML RR-S2 CDA[3][5] |

| SMILES | O[C@H]1--INVALID-LINK--=C4N=C3)--INVALID-LINK--[C@@H]2O5)(S)=O">C@@H--INVALID-LINK--O[C@@H]1CO[P@]5(S)=O[1] |

| Appearance | White to off-white solid[1] |

| Solubility | Water soluble[6] |

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein, a key mediator of innate immunity.[7] Upon binding, this compound induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[8] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1).[9] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][8]

Quantitative In Vitro Activity

This compound has been shown to potently activate the STING pathway in various cell-based assays. The following table summarizes key quantitative data from a study using THP-1 Dual™ reporter cells, which measure the activation of IRF3 and NF-κB pathways.

| Assay | Parameter | Value (µg/mL) |

| IRF3 Activation | EC50 | 3.03[1] |

| NF-κB Activation | EC50 | 4.85[1] |

In Vivo Antitumor Efficacy

Intratumoral administration of this compound has demonstrated significant antitumor activity in various preclinical cancer models. This effect is mediated by the induction of a robust and durable antigen-specific T-cell response.[6]

| Animal Model | Cancer Type | This compound Dose | Key Findings |

| BALB/c Mice | CT-26 Colon Carcinoma | 20 µg and 40 µg (intratumoral) | Significant tumor regression compared to control (p < 0.0001).[3] |

| FVB/N Rats | Esophageal Adenocarcinoma | 50 µg (intratumoral) | 30.1% decrease in mean tumor volume.[10] |

| FVB/N Rats (with radiation) | Esophageal Adenocarcinoma | 50 µg (intratumoral) + 16Gy radiation | 50.8% decrease in mean tumor volume.[10] |

| C57BL/6 Mice | B16-F10 Melanoma | Not specified | Delayed tumor growth.[6] |

| BALB/c Mice | 4T1 Breast Cancer | Not specified | Delayed tumor growth.[6] |

Experimental Protocols

In Vitro STING Reporter Assay

This protocol describes a general method for assessing the in vitro activity of this compound using a reporter cell line.

Objective: To determine the EC50 of this compound for the activation of IRF3 and NF-κB pathways.

Materials:

-

THP-1 Dual™ Cells (InvivoGen)

-

This compound

-

96-well flat-bottom culture plates

-

Luciferase and SEAP detection reagents

Methodology:

-

Seed THP-1 Dual™ cells in a 96-well plate at a desired density.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the different concentrations of this compound.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Measure the activity of Lucia luciferase (for IRF3 pathway) and secreted embryonic alkaline phosphatase (SEAP) (for NF-κB pathway) in the cell supernatant according to the manufacturer's instructions.[1]

-

Plot the dose-response curves and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).[1]

In Vivo Antitumor Study

This protocol outlines a representative in vivo experiment to evaluate the antitumor efficacy of this compound.

Objective: To assess the effect of intratumoral this compound administration on tumor growth in a syngeneic mouse model.

Materials:

-

BALB/c mice

-

CT-26 colon carcinoma cells

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS) as a vehicle control

-

Calipers for tumor measurement

Methodology:

-

Subcutaneously implant CT-26 cells into the flank of BALB/c mice.[3]

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 20 µg or 40 µg) or vehicle control (PBS) via intratumoral injection.[3]

-

Repeat injections at specified intervals (e.g., on days 10 and 16 post-tumor implantation).[3]

-

Monitor tumor volume using caliper measurements every other day.[3]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immune cell infiltration).

References

- 1. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I, open label, multicenter study of the safety and efficacy of MIW815 (this compound) administered by intratumoral injection to patients with advanced/metastatic solid tumors or lymphomas | Dana-Farber Cancer Institute [dana-farber.org]

- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 8. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to ADU-S100 and the STING Pathway

An In-Depth Technical Guide to the Role of ADU-S100 in the Innate Immune Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as MIW815), a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed methodologies for relevant experiments, and visualizes critical pathways and workflows.

The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells within the tumor microenvironment.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, bridges the innate and adaptive immune systems, promoting the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent priming of tumor-antigen-specific CD8+ T cells.[2][3]

This compound is a synthetic CDN designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP). Its structural modifications, including bisphosphorothioate linkages, confer resistance to enzymatic degradation, enhancing its immunostimulatory activity.[4] By directly binding to and activating STING, this compound initiates a potent anti-tumor immune response.[2]

Mechanism of Action: The this compound Signaling Cascade

Upon intratumoral administration, this compound enters tumor cells and resident immune cells, where it directly binds to the STING protein on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3]

Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, most notably IFNB1, leading to the production and secretion of IFN-β.[4]

Simultaneously, the STING-TBK1 complex can activate the NF-κB signaling pathway, leading to the nuclear translocation of NF-κB and the subsequent transcription of a broad range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CCL2.[1] This cytokine milieu remodels the tumor microenvironment, promoting the recruitment and activation of various immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes, which mediate tumor cell killing.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.

Table 1: Preclinical Anti-Tumor Efficacy

| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |

| BALB/c Mice | CT26 Colon Carcinoma | 25 µg this compound, intratumoral (i.t.), 3 doses, 3 days apart | Delayed tumor growth; 1/10 animals showed tumor regression. | [3] |

| BALB/c Mice | CT26 Colon Carcinoma | 100 µg this compound, i.t., 3 doses, 3 days apart | 44% of mice showed complete tumor regression. | [3] |

| Sprague-Dawley Rats | Esophageal Adenocarcinoma | 50 µg this compound, i.t., 2 cycles, q3 weekly | 30.1% decrease in mean tumor volume. | [2][5] |

| Sprague-Dawley Rats | Esophageal Adenocarcinoma | 50 µg this compound + 16Gy Radiation | 50.8% decrease in mean tumor volume. | [5] |

Table 2: Clinical Trial Observations (Phase I, Single Agent)

| Parameter | Value / Observation | Reference |

| Patient Cohort | 47 patients with advanced/metastatic solid tumors or lymphomas | [3] |

| Dosing | 50 to 6,400 µg, weekly i.t. injections (3 weeks on/1 week off) | [3] |

| Maximum Tolerated Dose | Not reached | [3] |

| Common Adverse Events | Pyrexia (17%), chills (15%), injection-site pain (15%) | [3] |

| Clinical Response | 1 partial response (Merkel cell carcinoma); 2 unconfirmed partial responses | [3] |

| Lesion Size Change | Stable or decreased in 94% of evaluable injected lesions | [3] |

| Pharmacokinetics | Rapid plasma half-life (~24 minutes) | [3] |

Table 3: In Vitro Immune Activation

| Cell Type | Assay | Treatment | Key Outcome | Reference |

| THP-1 Dual™ Cells | IRF3-Luciferase Reporter | Free this compound | EC50 = 3.03 µg/mL | [4] |

| THP-1 Dual™ Cells | NF-κB-SEAP Reporter | Free this compound | EC50 = 4.85 µg/mL | [4] |

| Human PBMCs + LNCaP Cells | Co-culture Killing Assay | 1 µg/mL this compound analog | 33% killing of LNCaP cells | [6] |

| Human PBMCs + PC3 Cells | Co-culture Killing Assay | 1 µg/mL this compound analog | 36% killing of PC3 cells | [6] |

| Human PBMCs + LNCaP Cells | Co-culture Killing Assay | 1 µg/mL this compound analog + 2.5 ng/mL IL-15 | 74% killing of LNCaP cells | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model

This protocol describes a typical experiment to evaluate the anti-tumor effects of intratumorally administered this compound in a CT26 colon carcinoma model.

Methodology:

-

Cell Line: Murine CT26 colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Animals: Female BALB/c mice, 6-8 weeks old, are used.

-

Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10⁵ CT26 cells suspended in 100 µL of sterile PBS.

-

Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of approximately 100-120 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment groups (n=10 per group).

-

Drug Formulation and Administration: this compound is diluted in a sterile vehicle (e.g., PBS or acetate (B1210297) buffer). Mice receive intratumoral injections of this compound (e.g., 25 or 100 µg in a 50 µL volume) or vehicle control. A typical dosing schedule is three injections administered every three days (3x, q3d).[3]

-

Monitoring and Endpoints: Tumor volumes and body weights are measured every 2-3 days. The study endpoint is reached when tumors exceed a predetermined volume (e.g., 2000 mm³) or after a set duration (e.g., 40 days).[3]

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., two-way ANOVA) is used to compare differences between groups. The number of tumor-free survivors in each group is reported.

Dendritic Cell Maturation via Flow Cytometry

This protocol details the assessment of dendritic cell (DC) maturation induced by this compound using bone marrow-derived dendritic cells (BMDCs).

Methodology:

-

BMDC Generation: Bone marrow is harvested from the femurs and tibias of mice (e.g., C57BL/6). Cells are cultured for 7-9 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.

-

Cell Plating and Stimulation: BMDCs are plated in 24-well plates at a density of 2 x 10⁶ cells per well.[4] Cells are then stimulated with this compound (e.g., 5 µg/mL) or a positive control like LPS (10 ng/mL) for 6 hours.[4]

-

Antibody Staining:

-

Cells are harvested and washed with FACS buffer (e.g., PBS with 2% FBS, 2.5 mM EDTA).

-

Fc receptors are blocked using an Fc block reagent (e.g., anti-CD16/32) for 10-15 minutes at 4°C.

-

Cells are stained with a cocktail of fluorophore-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel includes antibodies against:

-

CD11c (DC marker)

-

MHC Class II (Antigen presentation marker)

-

CD40, CD80, CD86 (Co-stimulatory/maturation markers)[4]

-

-

-

Data Acquisition: Cells are washed again and analyzed on a flow cytometer. Unstained and single-color controls are used to set up compensation and gating.

-

Data Analysis: Data is analyzed using software like FlowJo. The CD11c+ population is gated, and the expression levels (Mean Fluorescence Intensity, MFI) of MHCII, CD40, CD80, and CD86 are quantified and compared between treatment groups.[4]

Cytokine Quantification by ELISA

This protocol outlines the measurement of key cytokines released from cells following this compound stimulation.

Methodology:

-

Cell Culture and Stimulation: BMDCs are plated in a 96-well plate at a density of 0.5 x 10⁶ cells/mL.[4] They are treated with various concentrations of this compound for 24 hours.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.

-

ELISA Procedure:

-

Commercially available ELISA kits for specific cytokines (e.g., IFN-β, TNF-α) are used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is washed, and non-specific binding sites are blocked.

-

Collected supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.

-

The plate is washed again, and a biotinylated detection antibody is added.

-

Following another wash, a streptavidin-HRP conjugate is added.

-

A final wash is performed, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped with a stop solution, and the absorbance is read on a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: The standard curve is used to calculate the concentration of the cytokine in each sample. Results are typically presented as pg/mL or ng/mL.

References

- 1. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of Interleukin-15 With a STING Agonist, this compound Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ADU-S100 and Type I Interferon Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferator Genes (STING) pathway. Activation of STING by this compound triggers a signaling cascade that culminates in the robust production of type I interferons (IFNs), particularly IFN-β, and other pro-inflammatory cytokines and chemokines. This innate immune activation is pivotal for bridging to a durable adaptive anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on type I interferon production. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing STING activation and interferon production, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and the STING Pathway

The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. This compound is a synthetic CDN designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and thereby potently activate this pathway.[1] Upon binding to STING, which is an endoplasmic reticulum-resident protein, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1]

The production of type I IFNs by tumor-infiltrating dendritic cells (DCs) and other immune cells is a crucial first step in the initiation of an anti-tumor immune response. Type I IFNs have pleiotropic effects, including the promotion of DC maturation, enhancement of antigen presentation, and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[2][3] Preclinical studies have demonstrated that intratumoral administration of this compound can lead to significant tumor regression, not only in treated lesions but also in distant, untreated tumors, indicating the generation of a systemic, adaptive immune response.[4]

Quantitative Data on Type I Interferon Production

The following tables summarize the quantitative data on type I interferon and other cytokine production following treatment with this compound from various preclinical studies.

Table 1: In Vitro Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

| Treatment | Concentration | IFN-β Production (pg/mL) | TNF-α Production (pg/mL) | Fold Increase (IFN-β vs. Free this compound) | Fold Increase (TNF-α vs. Free this compound) | Reference |

| Free this compound | 0.5 µg/mL | Approx. 50 | Approx. 150 | - | - | [2] |

| Liposomal this compound (F1) | 0.1 µg/mL | Approx. 2500 | Approx. 5000 | ~50 | ~33 | [2] |

| Liposomal this compound (F2) | 0.1 µg/mL | Approx. 2500 | Approx. 5000 | ~50 | ~33 | [2] |

Table 2: In Vivo Cytokine Upregulation in TRAMP-C2 Tumor Lysates

| Treatment Group | IFN-α (Fold Increase vs. Control) | IFN-β (Fold Increase vs. Control) | Reference |

| This compound | - | 8.1 | [4] |

| This compound + cyto-IL-15 | 11.4 | 8.8 | [4] |

Data represents fold change in cytokine levels in tumor lysates 6 days after treatment initiation compared to a vehicle control.

Signaling Pathways and Experimental Workflows

This compound-Mediated STING Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to the STING protein, leading to the production of type I interferons.

References

The STING Agonist ADU-S100: A Technical Guide to its Impact on Dendritic Cell Maturation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of the STING pathway is a critical step in the initiation of an innate immune response that can lead to a robust and durable adaptive, tumor-specific immune response.[2] Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs) of the immune system, play a pivotal role in this process. This technical guide provides an in-depth overview of the effects of this compound on dendritic cell maturation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism: this compound and the STING Pathway

This compound exerts its immunostimulatory effects by directly activating the STING pathway within dendritic cells.[3] Upon entering the cytoplasm, this compound binds to the STING protein, which is primarily located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), particularly IFN-β.[4]

The activation of the STING pathway also leads to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[5] This cascade of events is central to the subsequent maturation of dendritic cells.

Quantitative Effects of this compound on Dendritic Cell Maturation

The maturation of dendritic cells is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules on their surface. These changes are crucial for the effective priming of naive T cells. In vitro studies using bone marrow-derived dendritic cells (BMDCs) have demonstrated the potent ability of this compound to induce the expression of key maturation markers.

Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound

| Marker | Cell Type | This compound Concentration | Incubation Time | Fold Change vs. Control | Reference |

| CD40 | Murine BMDCs | 5 µg/mL | 6 hours | Notably Upregulated | [6] |

| CD80 | Murine BMDCs | 5 µg/mL | 6 hours | Notably Upregulated | [6] |

| CD86 | Murine BMDCs | 5 µg/mL | 6 hours | Notably Upregulated | [6] |

Note: The referenced study also showed that a liposomal formulation of this compound could achieve similar upregulation at a lower concentration (0.5 µg/mL).[6]

In addition to surface marker expression, a hallmark of DC activation is the production of key cytokines that shape the ensuing adaptive immune response.

Table 2: Cytokine Production by Dendritic Cells Stimulated with this compound

| Cytokine | Cell Type | This compound Concentration | Incubation Time | Fold Change vs. Control | Reference |

| IFNβ | Murine BMDCs | 0.5 µg/mL | 24 hours | ~50-fold (with liposomal formulation at 0.1 µg/mL) | [6] |

| TNFα | Murine BMDCs | 0.5 µg/mL | 24 hours | ~33-fold (with liposomal formulation at 0.1 µg/mL) | [6] |

Experimental Protocols

Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of murine BMDCs and their subsequent maturation with this compound, based on methodologies described in the literature.[6]

-

Harvesting of Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Surgically remove the femur and tibia and place them in sterile PBS on ice.

-

Cell Isolation: In a sterile biosafety cabinet, cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by gently passing the marrow through the needle several times.

-

Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

-

Cell Culture: Wash the cells with RPMI-1640, and culture them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation: Culture the cells for 6-8 days, replacing the medium every 2-3 days. By day 6, the non-adherent and loosely adherent cells will be immature dendritic cells.

-

Stimulation with this compound: Plate the immature BMDCs at a density of 2 x 10^6 cells per well in a 24-well plate. Stimulate the cells with the desired concentration of this compound (e.g., 5 µg/mL) for 6 hours for surface marker analysis or 24 hours for cytokine analysis.[6] Use a vehicle control (e.g., PBS) and a positive control (e.g., 10 ng/mL LPS).[6]

Flow Cytometry Analysis of DC Maturation Markers

This protocol details the procedure for staining and analyzing BMDCs for the expression of maturation markers.[6]

-

Cell Collection: After stimulation, collect the BMDCs from the wells and wash them with FACS buffer (PBS containing 2% FBS and 2.5 mM EDTA).

-

Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc block reagent (e.g., anti-CD16/32) for 30 minutes at 4°C.[6]

-

Surface Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently-conjugated antibodies against CD11c (a DC marker), and the maturation markers CD40, CD80, CD86, and MHC Class II for 30 minutes at 4°C in the dark.[6]

-

Data Acquisition: Wash the cells twice with FACS buffer and resuspend in a suitable volume for analysis. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events) in the CD11c-positive gate.

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the CD11c-positive population and determine the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes how to measure the concentration of cytokines in the supernatant of this compound-stimulated BMDCs.[6]

-

Sample Collection: After the 24-hour stimulation period, centrifuge the cell culture plates and collect the supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFNβ or TNFα). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and a series of known standards.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the experimental samples.

Downstream Consequences: Priming of T-Cell Responses

The maturation of dendritic cells induced by this compound is a critical prerequisite for the initiation of an adaptive immune response. Mature DCs migrate to draining lymph nodes where they present tumor-associated antigens to naive T cells. The upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules on the DC surface, coupled with the production of pro-inflammatory cytokines, provides the necessary signals for T cell activation, proliferation, and differentiation into effector T cells, particularly cytotoxic CD8+ T lymphocytes.[4] These effector T cells can then traffic to the tumor microenvironment and mediate anti-tumor immunity.[7]

Conclusion

This compound is a potent activator of the STING pathway in dendritic cells, leading to their robust maturation. This is evidenced by the significant upregulation of co-stimulatory molecules and the production of key pro-inflammatory cytokines. The ability of this compound to effectively mature dendritic cells underscores its potential as a powerful adjuvant in cancer immunotherapy, capable of bridging the innate and adaptive immune systems to generate a specific and durable anti-tumor response. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of STING agonists like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist this compound by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ijvst.um.ac.ir [ijvst.um.ac.ir]

- 6. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Properties of ADU-S100

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons and other pro-inflammatory cytokines, effectively converting an immunologically "cold" tumor microenvironment into a "hot" one. This guide provides a comprehensive overview of the immunomodulatory properties of this compound, summarizing key preclinical and clinical data, and offering detailed protocols for essential experimental investigations.

Introduction: The STING Pathway and this compound

The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells.[1] Under normal physiological conditions, the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic DNA and catalyzes the synthesis of the endogenous STING ligand, 2'3'-cGAMP. This CDN then binds to the STING protein located on the endoplasmic reticulum, initiating a signaling cascade.

This compound is a synthetic CDN designed to directly and potently activate the STING pathway, mimicking the action of the natural ligand.[2] By directly activating STING in immune cells within the tumor microenvironment, such as dendritic cells (DCs), this compound induces the production of a broad profile of cytokines and chemokines.[3] This leads to the recruitment and activation of immune cells, most notably CD8+ T cells, which are critical for a robust and durable anti-tumor immune response.[1][4]

Mechanism of Action: this compound Signaling Cascade

Intratumorally administered this compound directly binds to and activates the STING protein on the endoplasmic reticulum of antigen-presenting cells (APCs) and other cells in the tumor microenvironment. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates Interferon Regulatory Factor 3 (IRF3). The activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.

Data Presentation: Summary of Efficacy and Safety

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the immunomodulatory and anti-tumor effects of this compound.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models, leading to tumor regression in both injected and distal, non-injected lesions.[5]

Table 1: Summary of Preclinical Efficacy of this compound in Murine Tumor Models

| Tumor Model | Treatment | Key Findings | Reference(s) |

| Esophageal Adenocarcinoma (EAC) | This compound (50 µg, intratumoral) | 30.1% decrease in mean tumor volume. | [6][7] |

| EAC | This compound (50 µg, intratumoral) + Radiation (16Gy) | 50.8% decrease in mean tumor volume. | [6][7] |

| CT-26 Colon Carcinoma | This compound (40 µg, intratumoral) | Significant tumor regression and increased survival to 100%. | [8] |

| CT-26 Colon Carcinoma | This compound (20 µg) + CpG ODN (20 µg) (intratumoral) | Highest suppression of tumor growth and 100% survival. | [8] |

| Melanoma, Colon, Breast Cancer | This compound (intratumoral) | Profound regression of established tumors, including distal, untreated lesions. | [5] |

Clinical Efficacy and Safety

Clinical trials have evaluated this compound (MIW815) both as a monotherapy and in combination with other immunotherapies.

Table 2: Clinical Efficacy of this compound (MIW815) Monotherapy in Advanced/Metastatic Solid Tumors or Lymphomas

| Parameter | Value |

| Number of Patients | 40 |

| Dosing Schedule | Intratumoral injections on Days 1, 8, and 15 of a 28-day cycle. |

| Partial Response (PR) | 2 patients (5%) (Merkel cell carcinoma, parotid gland cancer) |

| Stable Disease (SD) | 11 patients (27.5%) |

| Reference(s) | [3] |

Table 3: Clinical Efficacy of this compound (MIW815) in Combination with Spartalizumab (anti-PD-1) in Advanced/Metastatic Solid Tumors or Lymphomas

| Parameter | Value |

| Number of Patients | 106 |

| Dosing Schedule | Weekly intratumoral MIW815 (50–3,200 μg) on a 3-weeks-on/1-week-off schedule or once every 4 weeks, plus spartalizumab (400 mg) intravenously every 4 weeks. |

| Overall Response Rate (ORR) | 10.4% |

| Complete Response (CR) | 1 patient (Triple-Negative Breast Cancer) |

| Partial Response (PR) | Multiple patients (Triple-Negative Breast Cancer, Melanoma) |

| Reference(s) | [6][9][10] |

Table 4: Common Treatment-Related Adverse Events of this compound (MIW815) Monotherapy

| Adverse Event | Frequency |

| Pyrexia (Fever) | 17% |

| Chills | 15% |

| Injection-site pain | 15% |

| Reference(s) | [2][11] |

Table 5: Common Treatment-Related Adverse Events of this compound (MIW815) in Combination with Spartalizumab

| Adverse Event | Frequency |

| Pyrexia (Fever) | 22% |

| Injection-site pain | 20% |

| Diarrhea | 11% |

| Reference(s) | [6][9][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound.

In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the steps to evaluate the anti-tumor effects of intratumorally administered this compound.

Materials:

-

Syngeneic tumor cell line (e.g., CT26, B16-F10) and appropriate culture medium.

-

6-8 week old mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

-

This compound and a suitable vehicle control (e.g., sterile saline).

-

Digital calipers.

-

Sterile syringes and needles.

Procedure:

-

Tumor Cell Implantation:

-

Culture tumor cells to 80-90% confluency.

-

Harvest, wash, and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[9]

-

-

Tumor Monitoring and Treatment:

-

Begin monitoring tumor growth 5-7 days post-implantation by measuring the length and width with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]

-

When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.[9]

-

Prepare this compound at the desired concentration in sterile saline.

-

Administer a 50 µL intratumoral injection of the this compound solution or vehicle control on the specified days (e.g., days 0, 3, and 6).[9]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight every 2-3 days.

-

Record the date of euthanasia for survival analysis. Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration) in accordance with institutional guidelines.[9]

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase.

-

70 µm cell strainers.

-

Red blood cell (RBC) lysis buffer.

-

FACS buffer (PBS with 2% FBS).

-

Fluorescently conjugated antibodies against immune cell markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1).

Procedure:

-

Tumor Dissociation:

-

Cell Preparation:

-

Lyse red blood cells using RBC lysis buffer.[9]

-

Wash the cells with FACS buffer and count them.

-

-

Staining and Analysis:

-

Resuspend 1-2 x 10^6 cells in FACS buffer.

-

Stain for cell surface markers with fluorescently conjugated antibodies for 30 minutes on ice in the dark.[9]

-

Wash the cells to remove unbound antibodies.

-

Acquire the samples on a flow cytometer and analyze the data to quantify different immune cell populations.

-

Cytokine Measurement by ELISA

Materials:

-

ELISA kits for specific cytokines (e.g., mouse IFN-β, TNF-α).

-

Mouse serum or cell culture supernatant.

-

Microplate reader.

Procedure:

-

Sample Collection: Collect blood from mice at predetermined time points after treatment and process to obtain serum.

-

ELISA Protocol:

-

Follow the protocol provided with the commercial ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

Read the absorbance at the specified wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.[13][14]

-

Immunofluorescence Staining for CD8+ T Cells in Tumor Tissue

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Antigen retrieval solution.

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody (e.g., anti-CD8).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tumor sections.

-

Antigen Retrieval: Perform antigen retrieval according to standard protocols (e.g., heat-induced epitope retrieval).[15]

-

Staining:

-

Imaging: Mount the slides and visualize the staining using a fluorescence microscope to assess the infiltration of CD8+ T cells within the tumor.[4]

Proposed Immunomodulatory Mechanism and Therapeutic Strategy

The therapeutic potential of this compound lies in its ability to initiate a potent anti-tumor immune response. By activating STING within the tumor, this compound triggers the local production of type I interferons and other cytokines. This, in turn, promotes the maturation and activation of dendritic cells, enhances antigen presentation, and leads to the recruitment and activation of tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and kill tumor cells, not only at the site of injection but also at distant metastatic sites, an outcome known as the abscopal effect. The upregulation of immune checkpoint molecules like PD-L1 following STING activation provides a strong rationale for combination therapies with checkpoint inhibitors.[4]

Conclusion

This compound is a promising immunotherapeutic agent that leverages the power of the innate immune system to drive a potent and specific anti-tumor adaptive immune response. While clinical activity as a monotherapy has been modest, the evidence of systemic immune activation and the strong preclinical rationale support its continued development, particularly in combination with other immunotherapies such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound and other STING agonists, with the ultimate goal of developing more effective cancer treatments.

References

- 1. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]

- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplexed Immunofluorescence Analysis and Quantification of Intratumoral PD-1+ Tim-3+ CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Volume Calculation [bio-protocol.org]

- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 9. benchchem.com [benchchem.com]

- 10. crownbio.com [crownbio.com]

- 11. Determination of Tumor Volume [bio-protocol.org]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Quantitative multiplex immunofluorescence analysis identifies infiltrating PD1+CD8+ and CD8+ T cells as predictive of response to neoadjuvant chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

ADU-S100: A Synthetic Cyclic Dinucleotide Agonist for STING-Mediated Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to promote a robust, antigen-specific T-cell response. ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and potently activate the STING pathway. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental protocols for its evaluation.

Introduction to this compound and the STING Pathway

The cGAS-STING pathway is a key mediator of innate immunity.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections or cellular damage found in the tumor microenvironment, is detected by cyclic GMP-AMP synthase (cGAS).[1] This activates cGAS to produce the endogenous second messenger cGAMP.[1][2] cGAMP then binds to the STING protein, a transmembrane receptor located in the endoplasmic reticulum (ER).[2][3]

This compound is a synthetic CDN analog developed to directly activate the STING pathway, bypassing the need for cGAS activation.[2][4] As a bisphosphorothioate analog of 2'3'-c-di-AMP, it is designed for enhanced stability and has been shown to activate all known human STING variants as well as murine STING.[5] Upon binding, this compound induces a conformational change in the STING protein, leading to its translocation from the ER to the Golgi apparatus.[6] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, particularly IFN-β.[2][7] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.[8]

This cascade of events triggered by this compound reshapes the tumor microenvironment from an immunosuppressive to an immunologically active state. The secreted cytokines recruit and activate innate immune cells like dendritic cells (DCs) and natural killer (NK) cells.[9][10] Activated DCs then migrate to draining lymph nodes to prime tumor antigen-specific CD8+ T cells, leading to a systemic and durable anti-tumor adaptive immune response.[2][6] Intratumoral administration of this compound has demonstrated the ability to induce regression of not only the injected tumor but also distant, non-injected lesions, an outcome known as the abscopal effect.[2]

Core Signaling Pathway and Experimental Workflow

STING Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound.

Experimental Evaluation Workflow

The diagram below outlines a typical preclinical workflow for assessing the efficacy of this compound.

Preclinical Data Summary

Intratumoral administration of this compound has demonstrated significant anti-tumor activity across a range of syngeneic mouse models. Efficacy is observed in both the directly injected tumors and distal, non-injected tumors, indicating the generation of a systemic, T-cell-mediated immune response.

| Mouse Model | Cancer Type | Treatment Regimen | Key Quantitative Outcomes |

| CT26 [2] | Colorectal Carcinoma | This compound (25 µg or 100 µg, IT) | 100 µg dose: 90% complete tumor regression.[3] |

| 4T1 [10] | Breast Cancer | This compound (IT) | Decreased primary and secondary tumor volume in a rechallenge model.[10] |

| B16-F10 [10] | Melanoma | This compound (50 µg, IT, 3 doses) | Reduced tumor growth in wild-type but not STING-deficient mice.[10] |

| Esophageal Adenocarcinoma (Rat Model) [11][12] | Esophageal Cancer | This compound (50 µg, IT, 2 cycles) +/- Radiation | This compound: >30% decrease in mean tumor volume.[11][12] this compound + Radiation: >50% decrease in mean tumor volume.[12] Placebo: >76% increase in mean tumor volume.[11][12] Significant upregulation of IFNβ, TNFα, IL-6, and CCL-2.[12] |

| Prostate Cancer (TRAMP-C1) [6] | Prostate Cancer | This compound + cyto-IL-15 (IT) | Increased Ki67+ CD8+ T cells from 2.5% to >8%.[6][13] Increased perforin-expressing CD8+ T cells from 17% to >30%.[13] |

Clinical Data Summary

This compound was the first direct STING agonist to be evaluated in human clinical trials for cancer immunotherapy.[14][15] It has been assessed as both a monotherapy and in combination with immune checkpoint inhibitors.

Monotherapy (NCT02675439)

A Phase 1 dose-escalation study evaluated intratumoral this compound in patients with advanced/metastatic solid tumors or lymphomas.[1][16]

Table 4.1: Summary of this compound Monotherapy Phase 1 Trial [1][16]

| Parameter | Data |

| Patients Enrolled | 47 |

| Dose Range | 50 µg to 6,400 µg (weekly, 3 weeks on/1 week off) |

| Maximum Tolerated Dose (MTD) | Not reached |

| Most Common Treatment-Related Adverse Events (TRAEs) | Pyrexia (17%), Chills (15%), Injection-site pain (15%) |

| Pharmacokinetics (PK) | Rapid absorption from injection site; Rapid terminal plasma half-life (~24 minutes) |

| Clinical Efficacy | 1 confirmed Partial Response (PR) in Merkel cell carcinoma; 2 unconfirmed PRs. Lesion size was stable or decreased in 94% of evaluable injected lesions. |

| Pharmacodynamics (PD) | Systemic immune activation suggested by increases in plasma cytokines (IFNβ, MIP-1β, IL6, CXCL10, MCP-1) and peripheral T-cell clonal expansion. |

Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936)

A Phase 1b study assessed the safety and efficacy of this compound in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors or lymphomas.[17][18]

Table 4.2: Summary of this compound + Spartalizumab Phase 1b Trial [17][18][19]

| Parameter | Data |

| Patients Enrolled | 106 |

| This compound Dose Range | 50 µg to 3,200 µg (weekly or every 4 weeks) |

| Spartalizumab Dose | 400 mg IV every 4 weeks |

| Most Common TRAEs | Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) |

| Pharmacokinetics (PK) | Rapid absorption of this compound (short median Tmax); Dose-proportional plasma exposure.[17] |

| Clinical Efficacy | Overall Response Rate (ORR): 10.4%.[17][18] Confirmed responses observed in anti-PD-1-naïve triple-negative breast cancer (TNBC) and immunotherapy-relapsed/refractory melanoma.[19][20] |

While demonstrating a manageable safety profile and evidence of systemic immune activation, the clinical activity of single-agent this compound was limited.[1][16] Combination with PD-1 blockade showed modest improvements in efficacy, suggesting that while STING agonism is a valid mechanism, further optimization of dosing, delivery, and combination strategies is necessary to realize its full therapeutic potential.[15][17]

Detailed Experimental Protocols

In Vivo Murine Tumor Model Evaluation

This protocol outlines a typical experiment to assess the anti-tumor efficacy of intratumorally administered this compound in a syngeneic mouse model.

-

Cell Culture and Tumor Implantation:

-

Culture a murine cancer cell line (e.g., CT26 colorectal carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[21]

-

Harvest cells at 80-90% confluency. Wash twice with sterile PBS and resuspend at a concentration of 5 x 10^6 cells/mL in PBS.[21]

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old mice.[21] For bilateral models to assess abscopal effects, inject a second tumor on the contralateral flank.

-

-

Tumor Monitoring and Treatment:

-

Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions every 2-3 days using digital calipers.[21]

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[21]

-

When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound).[21]

-

Prepare this compound in a sterile vehicle (e.g., PBS or acetate (B1210297) buffer) at the desired concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).[11]

-

Administer the prepared this compound solution or vehicle control directly into the tumor (intratumoral injection) using an insulin (B600854) syringe. Follow the planned dosing schedule (e.g., on days 0, 3, and 6).[21]

-

-

Efficacy and Pharmacodynamic Assessments:

-

Continue to monitor tumor volume and body weight throughout the study.

-

For survival studies, euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or show signs of ulceration, in accordance with IACUC guidelines.[21]

-

For pharmacodynamic studies, euthanize a subset of mice at a specified time point after the final dose (e.g., 7 days).[21]

-

Harvest tumors, spleens, and tumor-draining lymph nodes. Collect blood for serum analysis.

-

Process tissues into single-cell suspensions for flow cytometry or homogenize for cytokine analysis.[21]

-

Ex Vivo Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

-

Single-Cell Suspension Preparation:

-

Mince the harvested tumor tissue finely with a scalpel.

-

Digest the tissue in a digestion buffer (e.g., RPMI with collagenase and DNase I) for 30-60 minutes at 37°C with agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[21]

-

Lyse red blood cells using an ACK lysis buffer. Wash the cell pellet with FACS buffer (PBS with 2% FBS).[21]

-

-

Antibody Staining:

-

Count the cells and resuspend 1-2 x 10^6 cells per sample in FACS buffer.

-

Perform a live/dead stain (e.g., using a fixable viability dye) to exclude non-viable cells.

-

Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.

-

Stain for cell surface markers using a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel might include:

-

T-Cells: CD45, CD3, CD4, CD8

-

Activation/Exhaustion Markers: CD69, PD-1, Tim-3, Ki67

-

Dendritic Cells: CD45, CD11c, MHC-II

-

NK Cells: CD45, NK1.1, CD335 (NKp46)

-

-

For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells after surface staining, then stain with intracellular antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire stained samples on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, followed by immune (CD45+) and specific sub-populations to quantify the percentage and absolute number of different immune cell types.

-

In Vitro IFN-β Induction Assay

This protocol is used to determine the in vitro potency of this compound by measuring its ability to induce IFN-β.

-

Cell Culture and Seeding:

-

Use a human monocytic cell line that expresses the STING pathway, such as THP-1, or a reporter cell line like THP-1-Lucia™ ISG, which expresses a luciferase gene under the control of an IFN-inducible promoter.[8]

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.[8] For THP-1 cells, differentiate them into a macrophage-like state using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

-

-

Agonist Treatment:

-

Prepare serial dilutions of this compound in culture medium to create a dose-response curve.

-

Add the diluted agonist to the cells. Include a vehicle-only control.[8]

-

-

Incubation and Measurement:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]

-

For ELISA: Centrifuge the plate and carefully collect the cell culture supernatants. Measure the concentration of IFN-β in the supernatant using a commercial human IFN-β ELISA kit according to the manufacturer's instructions.[8]

-

For Reporter Assay: Add a luciferase assay reagent to the wells and measure luminescence using a luminometer. The light output is proportional to the activity of the IFN-stimulated gene promoter.[22]

-

-

Data Analysis:

-

Plot the IFN-β concentration or luciferase signal against the log of the this compound concentration.

-

Calculate the EC50 (half-maximal effective concentration) value from the resulting dose-response curve to quantify the potency of this compound.[5]

-

Conclusion

This compound is a potent synthetic cyclic dinucleotide agonist that effectively activates the STING pathway, leading to the induction of a type I interferon response and subsequent priming of a systemic anti-tumor T-cell immunity. Preclinical studies have consistently demonstrated its ability to induce tumor regression in a variety of models. While early-phase clinical trials established a manageable safety profile and confirmed its mechanism of action through pharmacodynamic markers, the monotherapy and combination therapy with PD-1 inhibitors yielded modest clinical efficacy. These findings underscore both the promise and the challenges of targeting the STING pathway. Future research will likely focus on optimizing delivery systems to enhance tumor-specific targeting, exploring novel combination strategies with other immunomodulatory agents, and identifying predictive biomarkers to select patient populations most likely to respond to STING-targeted therapies. The foundational data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers dedicated to advancing this promising area of cancer immunotherapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of MIW815 (this compound) +/- Ipilimumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas [clin.larvol.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intratumoral immunotherapy with STING agonist, this compound, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Cyto-IL-15 synergizes with the STING agonist this compound to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 14. Endogenous and pharmacologic targeting of the STING pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. targetedonc.com [targetedonc.com]

- 16. Phase I Dose-Escalation Trial of MIW815 (this compound), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 17. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]

- 20. ascopubs.org [ascopubs.org]

- 21. benchchem.com [benchchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

Decoding the Interaction: A Technical Guide to the Binding Affinity of ADU-S100 with STING

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ADU-S100, a synthetic cyclic dinucleotide (CDN), to its target, the Stimulator of Interferon Genes (STING) protein. A comprehensive understanding of this interaction is critical for the development of novel cancer immunotherapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Executive Summary

Quantitative Data Presentation

The functional potency of this compound in activating the STING pathway is a key indicator of its binding affinity. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in inducing downstream STING signaling pathways in a human monocytic cell line.

| Cell Line | Pathway Activated | EC50 (µg/mL) | EC50 (µM) | Reference |

| THP-1 Dual | IRF3 | 3.03 | ~4.12 | [2] |

| THP-1 Dual | NF-κB | 4.85 | ~6.60 | [2] |

Note: The molecular weight of this compound (disodium salt) is approximately 734.51 g/mol .[3][4] The µM conversion is an estimation based on this molecular weight.

STING Signaling Pathway Activated by this compound

The binding of this compound to the STING dimer, located on the endoplasmic reticulum, induces a conformational change in STING. This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, this pathway can also lead to the activation of the NF-κB signaling cascade, resulting in the production of various pro-inflammatory cytokines.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's binding and activity. Below are protocols for key experiments.

Cell-Based STING Activation Reporter Assay

This assay measures the functional consequence of this compound binding to STING by quantifying the activation of downstream transcription factors (IRF3 and NF-κB) using a reporter system.

Materials:

-

THP-1 Dual™ Cells (InvivoGen)

-

This compound

-

QUANTI-Luc™ (for IRF3-inducible luciferase)

-

QUANTI-Blue™ Solution (for NF-κB-inducible SEAP)

-

96-well plates

-

Cell culture medium and supplements

-

Luminometer and spectrophotometer

Protocol:

-

Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Cell Treatment: Add the diluted this compound to the wells containing the cells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Reporter Gene Assay:

-

IRF3 Activity (Luciferase): Transfer a small volume of the cell supernatant to a white 96-well plate. Add QUANTI-Luc™ reagent and measure luminescence immediately using a luminometer.

-

NF-κB Activity (SEAP): Transfer a small volume of the cell supernatant to a flat-bottom 96-well plate. Add QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the EC50 values by plotting the reporter activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Competitive Radioligand Binding Assay

This assay can be used to determine the binding affinity (Ki) of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a known radiolabeled STING ligand.

Materials:

-

Cell membranes or purified STING protein

-

Radiolabeled STING agonist (e.g., [³H]-cGAMP)

-

This compound

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membranes or purified STING protein, a fixed concentration of the radiolabeled STING agonist, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity and functional activity of this compound.

Conclusion

This compound is a potent, high-affinity agonist of the STING pathway. While a precise dissociation constant remains to be publicly disclosed, functional assays consistently demonstrate its ability to activate downstream signaling at low micromolar concentrations. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the binding affinity and functional consequences of the this compound:STING interaction, paving the way for the development of next-generation cancer immunotherapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Liposomal Delivery of MIW815 (this compound) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Combination of the STING Agonist MIW815 (this compound) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

ADU-S100: A Catalyst for Bridging Innate and Adaptive Immunity